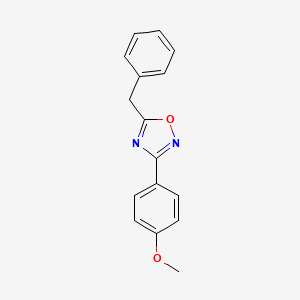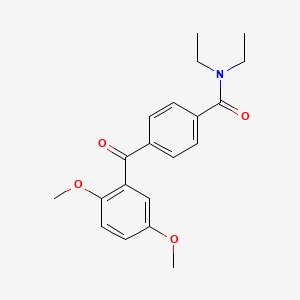![molecular formula C16H14F3NO2 B5703412 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TRPM8 antagonist, is a chemical compound that has been extensively studied for its therapeutic potential in various fields of medicine. This compound is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is known to play a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer progression.
作用機序
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a potent inhibitor of the 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channel. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are activated by cold temperatures and menthol, leading to an influx of calcium ions into the cell. Inhibition of these channels by 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide leads to a reduction in calcium influx and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels by 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. These include a reduction in cancer cell proliferation, migration, and invasion, a reduction in pain sensation, and a reduction in cold-induced thermogenesis.
実験室実験の利点と制限
One of the major advantages of using 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high potency and selectivity for the 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channel. This allows for precise modulation of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide activity without affecting other ion channels. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is the development of more potent and selective 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of cancer and pain. Another area of research is the investigation of the role of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels in other physiological processes, such as inflammation and metabolism. Finally, the development of novel drug delivery systems for 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide could improve its solubility and bioavailability, leading to more effective treatments.
合成法
The synthesis of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-methylphenol and 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is the development of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of cancer. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are known to be overexpressed in various types of cancer, including prostate, breast, and colon cancer. Inhibition of these channels has been shown to reduce cancer cell proliferation, migration, and invasion.
Another area of research is the development of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of pain. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are known to play a crucial role in cold-induced pain and neuropathic pain. Inhibition of these channels has been shown to reduce pain sensation in animal models.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-4-2-7-14(8-11)22-10-15(21)20-13-6-3-5-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDRGXROQGOSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)

![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)

![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)